Cas no 495416-04-1 (Methyl 3,6-dibromopicolinate)

Methyl 3,6-dibromopicolinate is a brominated picolinate ester widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include high reactivity due to the presence of two bromine substituents, enabling selective functionalization at the 3- and 6-positions of the pyridine ring. The methyl ester group enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in cross-coupling reactions, such as Suzuki or Stille couplings, to construct complex heterocyclic frameworks. Its stability under standard storage conditions and well-defined reactivity profile make it a reliable building block for agrochemical, medicinal, and materials chemistry applications.
Methyl 3,6-dibromopicolinate structure
Methyl 3,6-dibromopicolinate structure
Product name:Methyl 3,6-dibromopicolinate
CAS No:495416-04-1
MF:C7H5Br2NO2
MW:294.928100347519
MDL:MFCD10699713
CID:856789
PubChem ID:17983135

Methyl 3,6-dibromopicolinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3,6-dibromopicolinate
    • ACMC-209kgk
    • AG-F-65796
    • AGN-PC-01NIRV
    • AK-91971
    • ANW-30786
    • CTK4J1362
    • 495416-04-1
    • BS-28724
    • D74281
    • methyl 3,6-dibromopyridine-2-carboxylate
    • CS-0081044
    • AKOS015835150
    • SCHEMBL5747714
    • METHYL3,6-DIBROMOPICOLINATE
    • VUA41604
    • MFCD10699713
    • DB-370779
    • DTXSID90591932
    • 2-Pyridinecarboxylic acid, 3,6-dibromo-, methyl ester
    • MDL: MFCD10699713
    • Inchi: InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3
    • InChI Key: JJCLRVOXIRHZCR-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=C(C=CC(=N1)Br)Br

Computed Properties

  • Exact Mass: 292.86865
  • Monoisotopic Mass: 292.86870g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19

Methyl 3,6-dibromopicolinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB274267-1 g
Methyl 3,6-dibromopicolinate; 98%
495416-04-1
1g
€231.60 2022-06-02
TRC
M301183-500mg
Methyl 3,6-dibromopicolinate
495416-04-1
500mg
$98.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1151684-25g
Methyl 3,6-dibromopicolinate
495416-04-1 98%
25g
¥12832.00 2024-05-11
TRC
M301183-1g
Methyl 3,6-dibromopicolinate
495416-04-1
1g
$ 115.00 2022-06-04
TRC
M301183-250mg
Methyl 3,6-dibromopicolinate
495416-04-1
250mg
$69.00 2023-05-18
Fluorochem
213015-5g
Methyl 3,6-dibromopicolinate
495416-04-1 95%
5g
£450.00 2022-03-01
Chemenu
CM177423-5g
Methyl 3,6-dibromopicolinate
495416-04-1 95%
5g
$505 2021-08-05
Chemenu
CM177423-1g
Methyl 3,6-dibromopicolinate
495416-04-1 95%
1g
$188 2022-06-11
abcr
AB274267-5 g
Methyl 3,6-dibromopicolinate; 98%
495416-04-1
5g
€610.80 2022-06-02
Fluorochem
213015-10g
Methyl 3,6-dibromopicolinate
495416-04-1 95%
10g
£700.00 2022-03-01

Additional information on Methyl 3,6-dibromopicolinate

Recent Advances in the Application of Methyl 3,6-dibromopicolinate (CAS: 495416-04-1) in Chemical Biology and Pharmaceutical Research

Methyl 3,6-dibromopicolinate (CAS: 495416-04-1) has emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceuticals. Recent studies highlight its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This compound serves as a versatile building block for the construction of complex heterocyclic structures, which are often pivotal in drug discovery. The unique reactivity of the dibromopicolinate moiety allows for selective functionalization, enabling researchers to explore new chemical space and optimize pharmacological properties.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of Methyl 3,6-dibromopicolinate in the synthesis of potent kinase inhibitors. The compound was employed as a precursor for the development of pyridine-based analogs that exhibited significant activity against tyrosine kinases implicated in cancer progression. The study reported a 70% inhibition rate at nanomolar concentrations, underscoring the potential of this intermediate in targeted cancer therapies. Furthermore, the structural flexibility of Methyl 3,6-dibromopicolinate allowed for the introduction of various substituents, enhancing binding affinity and selectivity.

Another notable application was documented in a recent ACS Infectious Diseases article, where Methyl 3,6-dibromopicolinate was utilized to synthesize novel antimicrobial agents. The researchers leveraged its brominated aromatic ring to create derivatives with broad-spectrum activity against drug-resistant bacterial strains. The study highlighted the compound's role in facilitating cross-coupling reactions, which are critical for generating diverse molecular scaffolds. These findings open new avenues for addressing the global challenge of antimicrobial resistance.

Beyond its pharmacological applications, Methyl 3,6-dibromopicolinate has also been investigated for its role in chemical biology. A 2024 Nature Chemical Biology study explored its use as a probe for studying protein-ligand interactions. The compound's ability to form stable covalent adducts with specific amino acid residues provided insights into enzyme mechanisms and facilitated the design of activity-based probes. This research underscores the dual utility of Methyl 3,6-dibromopicolinate as both a synthetic intermediate and a tool for mechanistic studies.

In conclusion, Methyl 3,6-dibromopicolinate (CAS: 495416-04-1) continues to be a valuable asset in chemical biology and pharmaceutical research. Its versatility in synthesis, coupled with its potential to yield bioactive molecules, positions it as a critical component in the development of next-generation therapeutics. Future research is expected to further expand its applications, particularly in the design of targeted therapies and diagnostic tools.

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Amadis Chemical Company Limited
(CAS:495416-04-1)Methyl 3,6-dibromopicolinate
A871785
Purity:99%
Quantity:25g
Price ($):1228.0